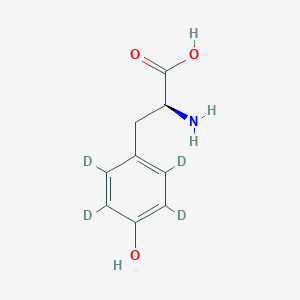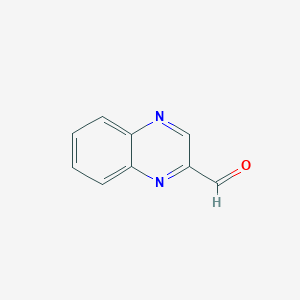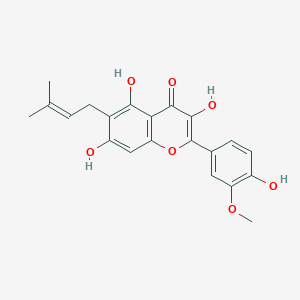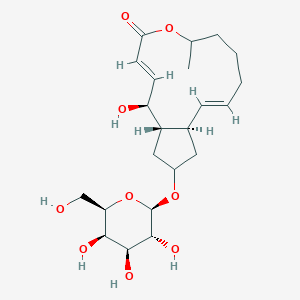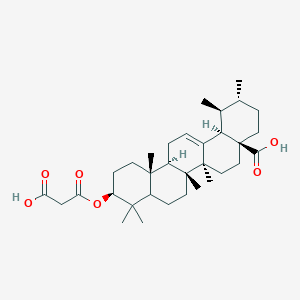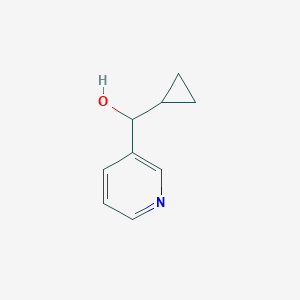
alpha-Cyclopropyl-3-pyridinemethanol
Vue d'ensemble
Description
Alpha-Cyclopropyl-3-Pyridinemethanol (ACPPM) is a small molecule that has been studied for its potential applications in the field of scientific research. ACPPM is a derivative of pyridine and is composed of a cyclopropyl group and a pyridin-3-ylmethyl group. It has been studied for its potential to act as a substrate for enzymes, as well as its ability to interact with various proteins and other molecules. In We will also discuss the advantages and limitations of using ACPPM in lab experiments, as well as potential future directions.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Alpha-cyclopropyl-beta-homoprolines, derived from cyclic nitrones and bicyclopropylidene, are synthesized and evaluated for their potential in peptide construction. This includes the acylation of sterically hindered nitrogen atoms in pyrrolidine derivatives (Cordero et al., 2009).
- Volumetric properties of pyridinemethanol derivatives in aqueous solutions, including 2-pyridinemethanol and 3-pyridinemethanol, are studied, focusing on density, excess volumes, and molar volumes (Kul et al., 2013).
- Enantioselective resolution of (R,S)-α-methyl-4-pyridinemethanol using immobilized biocatalyst highlights its importance in pharmaceutical intermediates, showcasing efficient resolution through transesterification (Magadum & Yadav, 2017).
Novel Compounds and Processes
- N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent, highlighting the unique spatial and electronic features of cyclopropanes in medicinal chemistry (Gagnon et al., 2007).
- Samarium diiodide promoted reductive formation and oxidative ring opening of cyclopropanol derivatives, exploring cyclopropyl silyl ethers and ring-expanded ketones (Tsuchida, Tamura, & Hasegawa, 2009).
- Gold(III) chloride-catalyzed cycloisomerization of alpha-aminoallenes to 3-pyrrolines, useful for synthesizing functionalized pyrrolines and pyrrolidines (Morita & Krause, 2004).
Cyclopropane in Drug Molecules
- The versatile role of the cyclopropyl fragment in preclinical/clinical drug molecules, emphasizing its spatial, electronic features, and metabolic stability (Talele, 2016).
Other Relevant Studies
- Enantioselective construction of highly substituted pyrrolidines via palladium-catalyzed asymmetric cycloaddition (Trost & Silverman, 2010).
- Studies on bile acids with cyclopropyl-containing side chains (Pellicciari et al., 1984).
Propriétés
IUPAC Name |
cyclopropyl(pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7,9,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBLTZRJXSRDQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Cyclopropyl-3-pyridinemethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



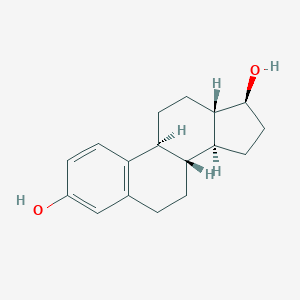
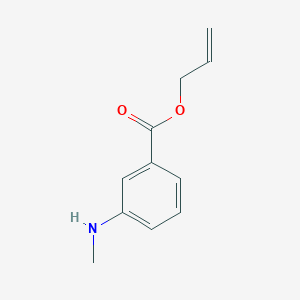
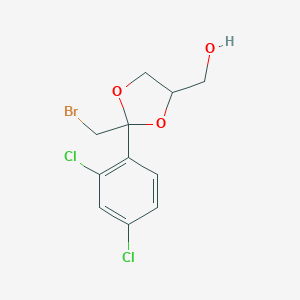
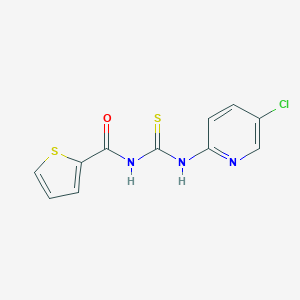
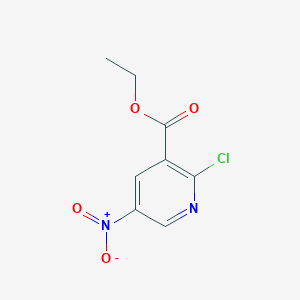
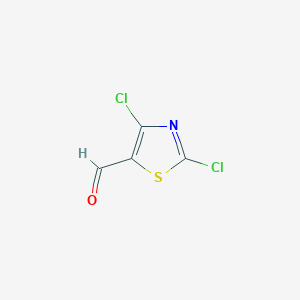
![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)

